molecular formula C11H18O3 B12307194 ethyl 2-hydroxy-2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylate

ethyl 2-hydroxy-2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylate

Cat. No.: B12307194
M. Wt: 198.26 g/mol
InChI Key: AMOZJBQSKFLIRS-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylate is a versatile chemical compound with significant potential in various scientific fields. This compound is characterized by its unique pentalene structure, which contributes to its diverse reactivity and applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with an ester in the presence of a catalyst to form the pentalene ring system. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-hydroxy-2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylate has numerous applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in drug development.

    Material Science: Explored for its properties in the development of new materials with unique characteristics.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and contribute to the compound’s effects in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-hydroxy-2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylate: shares similarities with other pentalene derivatives and esters, such as:

Uniqueness

The unique structure of this compound, particularly its ethyl ester group, provides distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

ethyl 2-hydroxy-2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-14-10(13)11-5-3-4-8(11)6-9(12)7-11/h8-9,12H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOZJBQSKFLIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCC1CC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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